molecular formula C22H16F2N2O3 B10918754 methyl 5-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

methyl 5-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B10918754
M. Wt: 394.4 g/mol
InChI Key: SCNGIZUVUKVVAX-UHFFFAOYSA-N
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Description

METHYL 5-{[3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is a complex organic compound that features a pyrazole ring substituted with fluorophenyl groups and a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with a diketone, followed by the introduction of fluorophenyl groups via electrophilic aromatic substitution. The final step involves esterification to form the furoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

METHYL 5-{[3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 5-{[3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups and pyrazole ring can form specific interactions with these targets, influencing their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-{[3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE
  • METHYL 5-{[3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE
  • METHYL 5-{[3,5-BIS(4-NITROPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE

Uniqueness

METHYL 5-{[3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C22H16F2N2O3

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 5-[[3,5-bis(4-fluorophenyl)pyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C22H16F2N2O3/c1-28-22(27)21-11-10-18(29-21)13-26-20(15-4-8-17(24)9-5-15)12-19(25-26)14-2-6-16(23)7-3-14/h2-12H,13H2,1H3

InChI Key

SCNGIZUVUKVVAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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